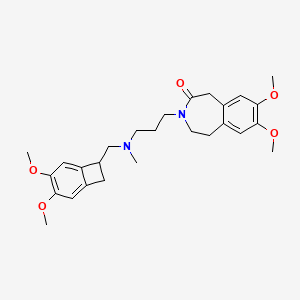

Ivabradine, (+/-)-

Description

BenchChem offers high-quality Ivabradine, (+/-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ivabradine, (+/-)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h12-14,16,21H,6-11,15,17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRHBAYQBXXRTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861394 | |

| Record name | 3-(3-{[(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl](methyl)amino}propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148870-59-1 | |

| Record name | Ivabradine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148870591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IVABRADINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8ADC441ME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (+/-)-Ivabradine on HCN Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ivabradine is a heart rate-lowering agent that selectively inhibits the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the cardiac pacemaker "funny" (If) current.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of action of (+/-)-Ivabradine on HCN channels, consolidating quantitative data, detailed experimental protocols, and visual representations of the underlying pathways. Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the ivabradine-HCN channel interaction, revealing a novel binding pocket and elucidating the structural basis for its inhibitory action.[3][4] This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on HCN channels as therapeutic targets.

Core Mechanism of Action

Ivabradine exerts its therapeutic effect by directly binding to and inhibiting HCN channels, which are crucial for the spontaneous diastolic depolarization in the sinoatrial node of the heart.[2][5] The inhibition of the If current by ivabradine slows the rate of diastolic depolarization, leading to a reduction in heart rate without affecting myocardial contractility or ventricular repolarization.[5]

The mechanism of ivabradine's action is state-dependent and isoform-specific. It acts as an open-channel blocker of HCN4 , the predominant isoform in the sinoatrial node, meaning it binds to the channel when it is in the open conformation.[1][6] In contrast, it behaves as a closed-channel blocker of HCN1 channels, which are more prevalent in the nervous system.[1][6] Ivabradine accesses its binding site from the intracellular side of the channel.[7][8]

Binding Site and Molecular Interactions

Cryo-EM studies of human HCN1 and rabbit HCN4 channels in complex with ivabradine have revealed the precise binding site.[3][7] Ivabradine binds to a previously unidentified pocket located in the inner vestibule of the channel pore, formed by the interface of the S1, S4, and S5-P-S6 pore domain.[3][9]

Key residues involved in the interaction with ivabradine in HCN4 channels have been identified through mutagenesis and structural studies as Y506, F509, and I510 (numbering may vary slightly between species and isoforms).[9][10] Specifically, Y507 and I511 on the S6 helix are crucial molecular determinants for ivabradine binding within the inner cavity.[7] F510, while not in direct contact with the drug, indirectly influences the block by controlling the position of Y507.[7] The positively charged tertiary amine of ivabradine is thought to interact with the permeating ions within the pore, leading to electrostatic repulsion and subsequent channel block.[7]

Quantitative Data: Ivabradine's Potency on HCN Channels

The inhibitory potency of ivabradine on different HCN channel isoforms has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| HCN Isoform | Species | Expression System | IC50 (µM) | Reference |

| hHCN4 | Human | HEK 293 cells | 2.0 | [1][6] |

| hHCN4 | Human | CHO cells | 0.5 | [11] |

| mHCN1 | Mouse | HEK 293 cells | 0.94 | [1][6] |

| WT hHCN4 | Human | HEK 293 cells | 2.1 | [10] |

| Y506A mutant hHCN4 | Human | HEK 293 cells | 57.7 | [10] |

| F509A mutant hHCN4 | Human | HEK 293 cells | 44.0 | [10] |

| I510A mutant hHCN4 | Human | HEK 293 cells | 47.7 | [10] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for characterizing the effects of ivabradine on HCN channel currents.

Objective: To measure the inhibitory effect of ivabradine on HCN channel currents and determine its state-dependence.

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells or Chinese hamster ovary (CHO) cells are cultured and transiently transfected with cDNA encoding the desired human or mouse HCN channel isoform (e.g., hHCN4, mHCN1).[1][11]

-

Cell Preparation: On the day of the experiment, transfected cells are dispersed and plated at low density.[1]

-

Electrophysiological Recordings:

-

Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.[12]

-

Patch pipettes are filled with an internal solution typically containing (in mM): 126 K-gluconate, 4 KCl, 4 ATP-Mg, 0.3 GTP-Na2, 10 HEPES, 10 creatine-phosphate (pH 7.25).[12]

-

The external solution (Tyrode's solution) typically contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 D-glucose, 5 HEPES-NaOH (pH 7.4).[1] To isolate HCN currents, blockers for other channels such as BaCl2, MnCl2, NiCl2, and nifedipine can be added.[1]

-

-

Voltage Protocols:

-

Drug Application: Ivabradine is applied to the cells via a perfusion system at various concentrations.[1]

-

Data Analysis: The amplitude of the HCN current before and after drug application is measured to determine the percentage of block and calculate the IC50 value.[10]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in determining the high-resolution structure of HCN channels in complex with ivabradine.

Objective: To visualize the binding site and conformational changes of the HCN channel upon ivabradine binding.

Methodology:

-

Protein Expression and Purification: A construct of the human HCN1 channel with a truncated C-terminus is expressed using a Bac-Bac expression system.[3]

-

Complex Formation: Ivabradine is added to the purified HCN1 protein at a final concentration of 1 mM.[3]

-

Grid Preparation and Data Collection:

-

The protein-drug complex is applied to cryo-EM grids and vitrified in liquid ethane.

-

Cryo-EM data is collected using a high-end transmission electron microscope.

-

-

Image Processing and 3D Reconstruction:

-

The collected micrographs are processed to select single-particle images.

-

These images are then used to reconstruct a high-resolution 3D map of the ivabradine-bound HCN1 channel.

-

-

Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to obtain the final structure.[3]

Visualizations

Signaling Pathway of Ivabradine Action on HCN4 Channels

Caption: Ivabradine's open-channel block mechanism on HCN4 channels.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for analyzing ivabradine's effect using patch-clamp.

Logical Relationship of Ivabradine's State-Dependent Block

Caption: Ivabradine's differential state-dependent block of HCN4 and HCN1.

References

- 1. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of the molecular site of ivabradine binding to HCN4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels | PLOS One [journals.plos.org]

- 11. Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

The Synthesis and Discovery of Racemic Ivabradine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery, timeline, and synthetic methodologies for racemic ivabradine. It is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug development and synthesis.

Discovery and Development Timeline

The journey of ivabradine from a fundamental scientific discovery to a clinically approved therapeutic is a testament to the progress of modern pharmacology. The timeline began with the identification of the "funny" current (I_f_) in the sinoatrial node, which laid the groundwork for a novel therapeutic target.

| Year | Event | Significance |

| 1979 | Discovery of the I_f_ current in pacemaker cells of the heart.[1][2] | This foundational discovery identified the unique ion current responsible for the spontaneous diastolic depolarization in the sinoatrial node, the heart's natural pacemaker. |

| ~1990s | Development of ivabradine by Servier.[1] | Servier synthesized and began investigating ivabradine as a selective I_f_ current inhibitor. |

| 2005 | European Medicines Agency (EMA) Approval.[3] | Ivabradine was first approved for the symptomatic treatment of chronic stable angina pectoris. |

| 2008 | Publication of the BEAUTIFUL trial.[4] | The Morbidity–Mortality Evaluation of the I_f_ Inhibitor Ivabradine in Patients with Coronary Disease and Left-ventricular Dysfunction (BEAUTIFUL) trial provided significant data on the use of ivabradine in patients with coronary artery disease. |

| 2010 | Publication of the SHIFT trial.[1][4] | The Systolic Heart Failure Treatment with the I_f_ Inhibitor Ivabradine Trial (SHIFT) demonstrated the benefit of ivabradine in patients with chronic heart failure. |

| 2015 | U.S. Food and Drug Administration (FDA) Approval.[5][6] | Ivabradine was approved in the United States for the treatment of chronic heart failure.[5][6] |

Mechanism of Action: Selective Inhibition of the I_f_ Current

Ivabradine's therapeutic effect stems from its specific and selective inhibition of the I_f_ "funny" current in the sinoatrial (SA) node.[7][8] This current is a mixed sodium-potassium (Na⁺-K⁺) inward current that plays a crucial role in regulating the heart's pacemaker activity.[6][7] The I_f_ current is mediated by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, with the HCN4 isoform being predominant in the SA node.[3][9]

By binding to and blocking HCN channels, ivabradine reduces the slope of spontaneous diastolic depolarization in SA node cells.[8] This action slows the firing rate of the SA node, leading to a dose-dependent reduction in heart rate.[6] A key advantage of ivabradine is its high selectivity for the I_f_ current, with no significant effects on other cardiac ion channels, myocardial contractility, or ventricular repolarization.[10]

Below is a diagram illustrating the signaling pathway of ivabradine's action.

Synthesis of Racemic Ivabradine

The synthesis of racemic ivabradine involves the coupling of two key intermediates: 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one and racemic N-[[3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]-N-methylamine. Several synthetic routes have been reported in the literature, primarily in patents. A common approach involves the reductive amination of a benzazepinone derivative with the appropriate amine.

Key Intermediates and Reagents

| Intermediate/Reagent | Role in Synthesis |

| 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | Core heterocyclic scaffold of ivabradine.[11] |

| (Racemic) N-[[3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]-N-methylamine | Provides the side chain that is crucial for binding to the HCN channel. |

| Palladium on carbon (Pd/C) | Catalyst for hydrogenation reactions.[5][12] |

| Sodium borohydride (NaBH₄) or Hydrogen (H₂) | Reducing agents for reductive amination. |

| Various organic solvents (e.g., ethanol, acetonitrile, dichloromethane) | Reaction media.[5][12][13] |

General Synthetic Workflow

The following diagram outlines a general workflow for the synthesis of racemic ivabradine, based on common methods described in the patent literature.

References

- 1. academic.oup.com [academic.oup.com]

- 2. jurnal.umsu.ac.id [jurnal.umsu.ac.id]

- 3. ahajournals.org [ahajournals.org]

- 4. The therapeutic role of ivabradine in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ivabradine synthesis - chemicalbook [chemicalbook.com]

- 6. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ivabradine - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Ivabradine Hydrochloride? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. droracle.ai [droracle.ai]

- 11. nbinno.com [nbinno.com]

- 12. Process for the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Eureka | Patsnap [eureka.patsnap.com]

- 13. EP2135861B2 - Process for the synthesis of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, and its application to the synthesis of ivabradine as well as its addition salts with a pharmaceutically acceptable acid - Google Patents [patents.google.com]

A Deep Dive into the Chiral Pharmacology of Ivabradine

A Technical Guide for Researchers and Drug Development Professionals

Ivabradine, a heart rate-lowering agent, is a cornerstone in the management of chronic stable angina and heart failure. Marketed as a pure S-enantiomer, its pharmacological activity is intrinsically linked to its chirality. This technical guide provides an in-depth exploration of the pharmacological profiles of the S- and R-enantiomers of ivabradine, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Pharmacological Profile: The "Funny" Current Inhibition

Ivabradine exerts its primary therapeutic effect by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which carry the "funny" current (If) in the sinoatrial node of the heart.[1][2] This current is crucial for initiating the diastolic depolarization phase of the cardiac action potential, thereby controlling the heart rate.[2] By blocking these channels, ivabradine reduces the pacemaker firing rate, leading to a dose-dependent decrease in heart rate without affecting myocardial contractility or ventricular repolarization.[1][3][4]

The S-enantiomer, S-ivabradine (S-16257), is the pharmacologically active form of the drug. The R-enantiomer (R-16260-2) has been shown to have a significantly lower affinity for the If channels.[5]

Table 1: Comparative Potency of Ivabradine Enantiomers on the Funny Current (If)

| Enantiomer | Target | IC50 | Species | Reference |

| S-Ivabradine (S-16257) | If (Funny Current) | ~2 µM | Human (hHCN4) | [6] |

| R-Ivabradine (R-16260-2) | If (Funny Current) | Significantly higher than S-enantiomer | Guinea Pig | Inferred from qualitative descriptions[5] |

| Racemic Ivabradine | If (Funny Current) | 2.0 µM | Human (hHCN4) | [6] |

Off-Target Activities and Enantiomeric Selectivity

While ivabradine is highly selective for HCN channels, it exhibits some off-target effects, particularly at higher concentrations. These interactions are also subject to enantiomeric differences.

Voltage-Gated Sodium Channels (Nav1.5)

Ivabradine has been shown to inhibit cardiac voltage-gated sodium channels (Nav1.5), which could contribute to its anti-arrhythmic properties.[7]

Table 2: Inhibitory Activity of Ivabradine on Nav1.5 Channels

| Compound | IC50 | Species/Cell Line | Reference |

| Racemic Ivabradine | 30 µM | Human (tsA-201 cells) | [7][8] |

hERG Potassium Channels

Inhibition of the human ether-à-go-go-related gene (hERG) potassium channels is a critical aspect of cardiac safety assessment for any new chemical entity. Ivabradine has been reported to interact with hERG channels.

Quantitative IC50 data for the individual enantiomers of ivabradine on hERG channels were not found in the reviewed literature. However, it is acknowledged that ivabradine carries a risk for QT-interval prolongation, which is commonly associated with hERG channel inhibition.[7]

Signaling Pathways and Mechanisms

The primary mechanism of action of ivabradine involves the direct blockade of the HCN channel pore from the intracellular side.[3] This binding is state-dependent, with a higher affinity for the open state of the channel.[6]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for If Measurement

This protocol is designed to measure the effect of ivabradine enantiomers on the If current in isolated sinoatrial node cells or heterologous expression systems (e.g., HEK293 cells) expressing HCN channels.

Methodology:

-

Cell Preparation: Isolate sinoatrial node cells from a suitable animal model (e.g., rabbit) or use a cell line stably expressing the HCN channel subtype of interest (e.g., hHCN4).

-

Pipette and Bath Solutions:

-

Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 NaCl, 2 ATP-Mg, 0.1 GTP-Na, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with KOH).

-

External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 D-glucose, 5 HEPES (pH adjusted to 7.4 with NaOH).

-

-

Voltage-Clamp Protocol:

-

Hold the cell at a holding potential of -35 mV.

-

Apply hyperpolarizing voltage steps in 10 mV increments, from -40 mV to -120 mV, for 2-3 seconds to elicit the If current.

-

A depolarizing step to +5 mV can be used to measure tail currents.

-

-

Drug Application: After obtaining a stable baseline recording of the If current, perfuse the bath solution containing the desired concentration of the ivabradine enantiomer.

-

Data Analysis: Measure the peak inward current at each voltage step before and after drug application. Calculate the percentage of inhibition and determine the IC50 value by fitting the concentration-response data to the Hill equation.

References

- 1. mdpi.com [mdpi.com]

- 2. Enantiomeric separation of ivabradine by cyclodextrin-electrokinetic chromatography. Effect of amino acid chiral ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the molecular site of ivabradine binding to HCN4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heart rate reduction with ivabradine improves energy metabolism and mechanical function of isolated ischaemic rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Bradycardic Agent Ivabradine Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Profile of the Bradycardic Agent Ivabradine on Human Cardiac Ion Channels | Cell Physiol Biochem [cellphysiolbiochem.com]

Initial Preclinical Studies on Ivabradine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core preclinical studies conducted on Ivabradine. The focus is on the foundational pharmacological, pharmacokinetic, and safety data that characterized the drug during its initial development.

A Note on Chirality: Racemic vs. S-Enantiomer

Initial chemical synthesis of Ivabradine produced a racemic mixture, (+-)-S15544. However, early pharmacological investigations identified the S-enantiomer, designated as S-16257, as the pharmacologically active component. Consequently, the majority of detailed preclinical development, and all subsequent clinical work, was conducted using this specific S-enantiomer. This guide will therefore focus on the preclinical data for S-16257 (hereafter referred to as Ivabradine), as this represents the body of work that defined the drug's profile.

Mechanism of Action

Ivabradine exerts its therapeutic effect through a highly specific, use-dependent inhibition of the pacemaker "funny" current (If) in the sinoatrial (SA) node of the heart.[1][2] This current, carried predominantly by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels (specifically the HCN4 isoform in the SA node), is a critical determinant of the cardiac pacemaker rate.[3] By binding to the intracellular side of the open HCN channel, Ivabradine blocks the influx of ions.[3] This action specifically reduces the slope of diastolic depolarization, prolonging the time it takes to reach the threshold for the next action potential, thereby resulting in a pure, dose-dependent reduction in heart rate.[1][3] A key feature of Ivabradine's mechanism is its lack of effect on other cardiac parameters such as myocardial contractility, atrioventricular conduction, or ventricular repolarization.[2]

Preclinical Pharmacodynamics

The primary pharmacodynamic effect of Ivabradine is a reduction in heart rate. Preclinical studies in various in vitro and in vivo models were conducted to quantify this effect and assess the drug's selectivity.

Electrophysiological studies on isolated cardiac tissues were crucial in defining Ivabradine's specific action on the SA node.

Table 1: In Vitro Pharmacodynamic Effects of Ivabradine (S-16257)

| Parameter | Species/Preparation | Concentration | Observed Effect |

| Spontaneous Action Potential Firing | Rabbit Sino-atrial Node | 3 µM | -23.8 ± 3.9% |

| Action Potential Duration (APD50) | Rabbit Purkinje Fibers | 3 µM | +14.1 ± 5.0% (Weak prolongation) |

| Action Potential Duration (APD90) | Rabbit Purkinje Fibers | 3 µM | +14.8 ± 3.3% (Weak prolongation) |

Data sourced from Bois et al., 1996.[3]

Studies in animal models confirmed the heart rate-lowering effects observed in vitro.

Table 2: In Vivo Heart Rate Reduction in Animal Models

| Species | Model | Route of Administration | Dose | Outcome |

| Mouse | Wild-type (conscious & anesthetized) | Oral | 10 mg/kg/day | Significant heart rate reduction without changing fractional shortening. |

| Mouse | LDLR-/- | Intravenous | 0.5, 5, 15 mg/kg | Dose-dependent reduction in heart rate. |

| Rat | Myocardial Infarction Model | Gavage | 6 mg/kg (twice daily) | Significantly reduced mechanical allodynia with a ~15% reduction in heart rate. |

| Dog | Asymptomatic Mitral Valve Degeneration | Oral | 1.0 mg/kg | Considered safe and effective for heart rate reduction. |

Data sourced from multiple studies.[1][2][4][5]

Preclinical Pharmacokinetics

Pharmacokinetic profiles were established in common preclinical species to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Ivabradine. The drug is known to be a substrate for the cytochrome P450 3A4 (CYP3A4) enzyme.

Table 3: Key Pharmacokinetic Parameters of Ivabradine in Preclinical Species

| Parameter | Species | Dose & Route | Value |

| Bioavailability (F) | Rat (Male) | Oral | ~40% |

| Rat (Female) | Oral | ~60% | |

| Dog | Oral | ~40% | |

| Tmax (h) | Rat | 1.0 mg/kg Oral | 0.58 ± 0.20 |

| Cmax (ng/mL) | Rat | 1.0 mg/kg Oral | 100.27 ± 18.51 |

| AUC(0-∞) (ng·h/mL) | Rat | 1.0 mg/kg Oral | 158.42 ± 25.63 |

| Half-life (t1/2) | Rat | 1.0 mg/kg Oral | 2.33 ± 0.42 |

| Dog | Oral | < 2 hours |

Data sourced from FDA review documents and pharmacokinetic studies.[5][6]

Safety Pharmacology and Toxicology

Safety pharmacology studies are designed to investigate potential undesirable effects on vital physiological functions.

Given its mechanism of action, cardiovascular safety was a primary focus. Besides the intended bradycardia, off-target effects on other cardiac ion channels were investigated. Ivabradine was found to have a significantly lower affinity for hERG and sodium channels compared to its intended target, the HCN channels.

Table 4: Off-Target Ion Channel Activity of Ivabradine

| Ion Channel | Species | IC50 (µM) |

| Kv11.1 (hERG) | Human (recombinant) | 11 ± 2 |

| Nav1.5 | Human (recombinant) | 30 ± 3 |

Data sourced from Haechl et al., 2019.

Standard preclinical cardiovascular safety assessment in telemetered dogs is typically performed to evaluate effects on blood pressure, heart rate, and ECG intervals in conscious, unrestrained animals.

-

Ocular Effects: Toxicology studies revealed effects on the eye, consistent with Ivabradine's known inhibition of the related Ih current in the retina, which can cause transient visual disturbances (phosphenes).[6]

-

Reproductive Toxicology: Developmental toxicity studies in rats showed that Ivabradine was teratogenic at exposures similar to human therapeutic levels, producing lethal heart and other cardiovascular malformations. This finding led to a contraindication for use during pregnancy.[6]

-

Carcinogenicity: Two-year carcinogenicity studies in rats and mice showed no drug-related neoplasms.[6]

Appendix: Detailed Experimental Protocols

A.1 Protocol: In Vitro Electrophysiology on Isolated Sino-Atrial Node (SAN) Cells

This protocol is a synthesized representation of standard methods used for studying the effects of compounds on native pacemaker cells.

-

Tissue Isolation:

-

Euthanize a New Zealand White rabbit via an approved ethical protocol.

-

Rapidly excise the heart and place it in a pre-warmed (37°C) Tyrode's solution (Composition: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.5 mM D-glucose, 5 mM HEPES-NaOH; pH 7.4).

-

Surgically isolate the sino-atrial node tissue from the right atrium.

-

-

Cell Dissociation:

-

Cut the isolated SAN tissue into several small strips.

-

Transfer the strips into a low-Ca2+ solution containing enzymes for digestion (e.g., Collagenase Type II, elastase, and protease).

-

Gently agitate the tissue at 37°C for a duration determined by the specific enzyme activity (typically 30-60 minutes) until single, relaxed myocytes are released.

-

Collect the dissociated cells by centrifugation and resuspend them in a storage solution.

-

-

Electrophysiological Recording (Whole-Cell Patch Clamp):

-

Transfer an aliquot of the cell suspension to a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the Tyrode's solution.

-

Fabricate glass microelectrodes (pipettes) with a resistance of 3-5 MΩ when filled with intracellular solution (Composition example: 130 mM K-aspartate, 10 mM NaCl, 2 mM ATP-Mg, 0.1 mM GTP-Na, 10 mM HEPES; pH adjusted to 7.2 with KOH).

-

Under visual guidance, approach a single SAN cell with the micropipette and form a high-resistance (>1 GΩ) seal (a "giga-seal").

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

In current-clamp mode, record spontaneous action potentials to establish a baseline firing rate.

-

Perfuse the chamber with Tyrode's solution containing known concentrations of Ivabradine (e.g., 1 µM, 3 µM, 10 µM).

-

Record the steady-state effects on the action potential parameters, specifically the rate of spontaneous firing and the slope of diastolic depolarization.

-

A.2 Protocol: In Vivo Heart Rate Assessment in a Rodent Model

This protocol represents a typical approach to assess the in-vivo pharmacodynamic effects of a heart rate-lowering agent.

-

Animal Preparation:

-

Use adult male Sprague-Dawley rats (250-300g).

-

For conscious studies, animals may be habituated to a restraining device to minimize stress-induced tachycardia.

-

For anesthetized studies, induce anesthesia with an appropriate agent (e.g., isoflurane or intraperitoneal ketamine/xylazine). Monitor the depth of anesthesia throughout the experiment.

-

-

Instrumentation:

-

Place subcutaneous ECG electrodes (e.g., lead II configuration) to monitor heart rate and rhythm.

-

For blood pressure monitoring, a catheter may be implanted in the carotid artery or femoral artery.

-

-

Experimental Procedure:

-

Allow the animal to stabilize for at least 20-30 minutes after instrumentation to obtain a stable baseline heart rate and blood pressure reading.

-

Administer Ivabradine or vehicle control via the desired route (e.g., oral gavage for pharmacokinetic/pharmacodynamic correlation or intravenous injection for acute dose-response).

-

Prepare a dose range (e.g., 1, 3, 10 mg/kg for oral administration).

-

Continuously record ECG and blood pressure for a set period post-administration (e.g., 2-4 hours) to capture the peak effect and duration of action.

-

-

Data Analysis:

-

Calculate heart rate from the R-R interval of the ECG.

-

Express the change in heart rate as an absolute change (beats per minute) or a percentage change from the baseline value for each animal.

-

Compare the effects of different doses of Ivabradine to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

-

Preclinical Development Workflow

The preclinical evaluation of a compound like Ivabradine follows a logical progression from broad screening to detailed safety and efficacy profiling before consideration for human trials.

References

- 1. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Preclinical results with I(f) current inhibition by ivabradine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of Ivabradine and the Effect on Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ivabradine - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Ivabradine and Post-revascularisation Microcirculatory Dysfunction | MedPath [trial.medpath.com]

The Discovery and Development of Ivabradine: A Technical Guide to a Selective Heart Rate Lowering Agent

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ivabradine is a first-in-class heart rate-lowering agent that selectively and specifically inhibits the pacemaker If current in the sinoatrial node. This technical guide provides an in-depth overview of the discovery, mechanism of action, and the preclinical and clinical development of ivabradine. It details the experimental protocols utilized in key studies and presents quantitative data in a structured format for clarity and comparison. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of ivabradine's journey from a novel chemical entity to a clinically significant therapeutic agent for chronic stable angina and heart failure.

Introduction: The Unmet Need and the Discovery of a Novel Mechanism

Historically, the pharmacological reduction of heart rate in cardiovascular diseases has been dominated by beta-blockers and calcium channel blockers. While effective, these agents are associated with off-target effects, such as negative inotropy, which can be detrimental in certain patient populations.[1] This created a clear therapeutic need for a "pure" heart rate-lowering agent that could reduce myocardial oxygen demand without compromising cardiac contractility.

The discovery of ivabradine originated from a screening program of novel benzocycloalkane compounds at the Servier Research Institute.[2] The therapeutic rationale was to target the If "funny" current, a mixed sodium-potassium inward current that is highly expressed in the sinoatrial (SA) node and is a key regulator of cardiac pacemaker activity.[1][2] By selectively inhibiting this current, it was hypothesized that a reduction in heart rate could be achieved without affecting other aspects of cardiac function.[2]

Mechanism of Action: Selective Inhibition of the If Current

Ivabradine exerts its pharmacological effect by selectively and specifically inhibiting the If current in the sinoatrial node.[1][2] This current is mediated by the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) family of ion channels, with the HCN4 isoform being predominant in the SA node.[3]

The If current is activated during the hyperpolarization phase of the SA node action potential and is responsible for the slow diastolic depolarization, which ultimately triggers the next action potential and sets the heart rate.[4] Ivabradine enters the HCN4 channel from the intracellular side and binds to a specific site within the channel's pore.[3] This binding is use-dependent, meaning that ivabradine has a higher affinity for the channel when it is in the open state, which occurs more frequently at higher heart rates.[3] This results in a dose-dependent reduction in the slope of diastolic depolarization, a prolongation of the cardiac cycle, and consequently, a decrease in heart rate.[1]

Crucially, ivabradine has no significant effect on other cardiac ion channels, including those responsible for ventricular repolarization and myocardial contractility.[2] This selectivity for the If current is the basis for its "pure" heart rate-lowering effect.[2]

Signaling Pathway of the If Current and Ivabradine's Action

Preclinical Development

The preclinical development of ivabradine involved a series of in vitro and in vivo studies to characterize its pharmacodynamics, pharmacokinetics, and safety profile.

In Vitro Electrophysiology

Electrophysiological studies using patch-clamp techniques on isolated sinoatrial node cells were fundamental in characterizing ivabradine's mechanism of action. These studies demonstrated its selective inhibition of the If current.

Table 1: In Vitro Inhibitory Concentrations of Ivabradine

| Channel/Current | Cell Type | IC50 | Reference |

|---|---|---|---|

| If (HCN4) | HEK293 cells expressing human HCN4 | ~2.0 µM | [5] |

| If (HCN1) | HEK293 cells expressing mouse HCN1 | ~0.94 µM |[5] |

Animal Models of Cardiovascular Disease

Ivabradine was evaluated in various animal models of cardiovascular disease to assess its therapeutic potential.

-

Models of Myocardial Ischemia: In models of exercise-induced myocardial ischemia, ivabradine was shown to be as effective as beta-blockers in preventing ischemic episodes, while better preserving regional myocardial contractility.[2]

-

Models of Heart Failure: In rodent models of heart failure induced by transverse aortic constriction (TAC) or coronary artery ligation, ivabradine demonstrated beneficial effects on left ventricular function and remodeling.

Table 2: Effects of Ivabradine in Preclinical Models of Heart Failure

| Animal Model | Key Findings | Reference |

|---|---|---|

| Mouse (Transverse Aortic Constriction) | Attenuated cardiac diastolic dysfunction and cardiac fibrosis. | [6] |

| Rat (Coronary Artery Ligation) | Attenuated augmented norepinephrine and BNP-45 levels and improved left ventricular function. |[7] |

Experimental Protocols

-

Cell Preparation: Sinoatrial node cells are enzymatically isolated from animal hearts (e.g., rabbit, mouse) or HEK293 cells stably expressing HCN4 channels are cultured.

-

Recording Pipettes: Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution containing (in mM): 130 K-aspartate, 6 NaCl, 2 MgCl2, 5 CaCl2, 11 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with KOH.[8]

-

External Solution: The external solution contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and various blockers of other currents (e.g., NiCl2, BaCl2, 4-AP, TTX) to isolate the If current. The pH is adjusted to 7.4.[8]

-

Voltage-Clamp Protocol: Cells are held at a potential of -35 mV. Hyperpolarizing voltage steps (e.g., from -40 mV to -120 mV in 10 mV increments) are applied to activate the If current.

-

Data Acquisition: The resulting currents are recorded using a patch-clamp amplifier and appropriate software. Ivabradine is perfused at varying concentrations to determine its effect on the current amplitude and kinetics.

-

Anesthesia and Preparation: Mice are anesthetized (e.g., with isoflurane), and the chest area is shaved and disinfected. The animal is placed on a heating pad to maintain body temperature.[2]

-

Surgical Procedure: A small incision is made at the suprasternal notch. The transverse aorta is carefully isolated between the innominate and left carotid arteries.

-

Constriction: A 6-0 silk suture is passed under the aorta, and a 27-gauge needle is placed alongside the aorta. The suture is tied snugly around both the aorta and the needle.

-

Needle Removal: The needle is then quickly removed, creating a standardized constriction of the aorta.

-

Closure and Recovery: The chest and skin are closed in layers. The mouse is allowed to recover, and heart failure develops over a period of several weeks.

Clinical Development

The clinical development of ivabradine was extensive, culminating in two landmark morbidity-mortality trials: BEAUTIFUL and SHIFT.

The BEAUTIFUL Trial (morBidity-mortality EvAlUaTion of The If inhibitor ivabradine in patients with coronary disease and left ventricULar dysfunction)

The BEAUTIFUL trial investigated the efficacy of ivabradine in patients with stable coronary artery disease and left ventricular dysfunction.

Table 3: BEAUTIFUL Trial Design

| Feature | Description |

|---|---|

| Objective | To evaluate the effect of ivabradine on cardiovascular death and morbidity in patients with stable coronary artery disease and left ventricular systolic dysfunction.[9] |

| Patient Population | 10,917 patients with stable coronary artery disease, left ventricular ejection fraction <40%, and a resting heart rate ≥60 bpm.[9] |

| Treatment Arms | Ivabradine (starting at 5 mg twice daily, titrated to 7.5 mg twice daily if heart rate remained ≥60 bpm) or placebo.[9] |

| Primary Endpoint | Composite of cardiovascular death, hospitalization for acute myocardial infarction, or hospitalization for new or worsening heart failure.[9] |

Table 4: Key Results of the BEAUTIFUL Trial

| Endpoint | Ivabradine Group | Placebo Group | Hazard Ratio (95% CI) | p-value |

|---|---|---|---|---|

| Primary Composite Endpoint | 12.4% | 12.3% | 1.00 (0.91-1.10) | 0.94 |

| Subgroup with Baseline HR ≥70 bpm: | ||||

| Hospitalization for MI | 2.2% | 3.6% | 0.64 (0.49-0.84) | 0.001 |

| Coronary Revascularization | 2.7% | 4.1% | 0.70 (0.52-0.93) | 0.016 |

While the primary endpoint was not met in the overall population, a pre-specified subgroup analysis of patients with a baseline heart rate ≥70 bpm showed a significant reduction in coronary events.[9]

The SHIFT Trial (Systolic Heart failure treatment with the If inhibitor ivabradine Trial)

The SHIFT trial was designed to assess the benefits of ivabradine in patients with symptomatic chronic heart failure.[10]

Table 5: SHIFT Trial Design

| Feature | Description |

|---|---|

| Objective | To evaluate the effect of ivabradine on cardiovascular outcomes in patients with symptomatic chronic heart failure and reduced left ventricular ejection fraction.[10] |

| Patient Population | 6,558 patients with symptomatic heart failure, left ventricular ejection fraction ≤35%, in sinus rhythm with a heart rate ≥70 bpm, and a recent hospitalization for worsening heart failure.[10] |

| Treatment Arms | Ivabradine (starting at 5 mg twice daily, titrated up to 7.5 mg twice daily based on heart rate) or placebo, on top of guideline-recommended therapy.[11] |

| Primary Endpoint | Composite of cardiovascular death or hospitalization for worsening heart failure.[10] |

Table 6: Key Results of the SHIFT Trial

| Endpoint | Ivabradine Group | Placebo Group | Hazard Ratio (95% CI) | p-value |

|---|---|---|---|---|

| Primary Composite Endpoint | 24% | 29% | 0.82 (0.75-0.90) | <0.0001 |

| Hospitalization for Heart Failure | 16% | 21% | 0.74 (0.66-0.83) | <0.0001 |

| Death from Heart Failure | 3% | 5% | 0.74 (0.58-0.94) | 0.014 |

The SHIFT trial demonstrated a significant reduction in the primary endpoint, driven by a decrease in hospitalizations for worsening heart failure and deaths from heart failure.[10]

Clinical Trial Workflow

Synthesis of Ivabradine Hydrochloride

The industrial synthesis of ivabradine hydrochloride involves a multi-step process. A common route involves the hydrogenation of 3-{3-[--INVALID-LINK--amino]propyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one in the presence of a palladium-on-carbon catalyst.[12] The resulting ivabradine free base is then treated with hydrochloric acid in a suitable solvent system (e.g., ethanol or ethyl acetate) to yield the hydrochloride salt, which is then purified by crystallization.[12]

Conclusion

The discovery and development of ivabradine represent a significant advancement in cardiovascular pharmacology. By targeting the If current, a novel mechanism for heart rate reduction was successfully exploited, leading to a drug with a unique and selective pharmacological profile. Rigorous preclinical and clinical evaluation, highlighted by the landmark SHIFT trial, has established ivabradine as an important therapeutic option for patients with chronic stable angina and symptomatic chronic heart failure with reduced ejection fraction. The journey of ivabradine from a screening hit to a clinically valuable medicine underscores the importance of mechanism-based drug discovery in addressing unmet medical needs.

References

- 1. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ivabradine – the first selective sinus node If channel inhibitor in the treatment of stable angina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How Do I(f) Current Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 5. Video: Acute Myocardial Infarction in Rats [jove.com]

- 6. EP2097383B1 - Process for preparation of ivabradine hydrochloride - Google Patents [patents.google.com]

- 7. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Associated Changes in HCN2 and HCN4 Transcripts and If Pacemaker Current in Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. morBidity-mortality EvAlUaTion of the If inhibitor ivabradine in patients with coronary disease and left-ventricULar dysfunction - American College of Cardiology [acc.org]

- 10. Systolic Heart failure treatment with the IF inhibitor ivabradine Trial - American College of Cardiology [acc.org]

- 11. SHIFT - Ivabradine for heart failure with reduced ejection fraction — NERDCAT [nerdcat.org]

- 12. Ivabradine hydrochloride synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide: Electrophysiological Effects of Racemic Ivabradine on Sinoatrial Node Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophysiological effects of racemic ivabradine on sinoatrial node (SAN) cells, the primary pacemaker of the heart. The information presented is curated from peer-reviewed scientific literature and is intended to serve as a technical resource for professionals in cardiovascular research and drug development.

Introduction

Ivabradine is a heart rate-lowering agent that acts by selectively and specifically inhibiting the pacemaker "funny" current (If) in the sinoatrial node.[1][2] This current, carried predominantly by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, particularly the HCN4 isoform in the SAN, is a key determinant of the diastolic depolarization rate and thus, the heart rate.[3][4] Unlike many other heart rate-lowering drugs, such as beta-blockers and calcium channel blockers, ivabradine's mechanism of action is highly specific to the SAN, with no significant effects on myocardial contractility, ventricular repolarization, or blood pressure.[2][5] This specificity makes it a valuable tool for both research and clinical applications in conditions where a reduction in heart rate is desirable without other confounding cardiovascular effects.

Mechanism of Action and Signaling Pathway

Racemic ivabradine exerts its effects by directly binding to and inhibiting HCN channels. The mechanism is both use- and voltage-dependent, with the following key steps:

-

Cellular Entry: Being a lipophilic molecule, ivabradine crosses the cell membrane to access the intracellular side of the HCN channel.[6]

-

Open Channel Block: Ivabradine preferentially binds to the HCN channel when it is in the open state.[7] The channel opens in response to membrane hyperpolarization, which occurs during the diastolic phase of the action potential.

-

Intracellular Binding Site: Cryo-electron microscopy studies have revealed that ivabradine binds to a previously unidentified pocket within the intracellular pore of the HCN4 channel.[6] This binding site is formed by residues from the S1, S4, and S5-P-S6 domains.[6]

-

Inhibition of Ion Flow: Upon binding, ivabradine physically obstructs the ion permeation pathway, thereby inhibiting the inward flow of Na+ and K+ ions that constitutes the If current.[4]

-

Slowing of Diastolic Depolarization: The inhibition of the If current leads to a reduction in the slope of the diastolic depolarization phase of the SAN action potential.[8] This prolongs the time it takes for the membrane potential to reach the threshold for the next action potential.

-

Heart Rate Reduction: The prolonged diastolic interval results in a decrease in the firing frequency of the SAN cells, leading to a reduction in heart rate.

Below is a diagram illustrating the intracellular signaling pathway of ivabradine's action on HCN4 channels in sinoatrial node cells.

Caption: Intracellular signaling pathway of racemic ivabradine in sinoatrial node cells.

Quantitative Electrophysiological Data

The following tables summarize the concentration-dependent effects of racemic ivabradine on the If current and action potential parameters in rabbit sinoatrial node cells.

Table 1: Effect of Racemic Ivabradine on If Current in Rabbit SAN Cells

| Ivabradine Concentration (µM) | % Inhibition of If | IC50 (µM) | Reference |

| 0.3 | 19.5 ± 2.2 | \multirow{3}{*}{1.5} | [7] |

| 3 | 65.9 ± 2.4 | [7] | |

| 30 | 87.8 ± 4.0 | [7] |

Table 2: Effects of Racemic Ivabradine on Action Potential Parameters in Rabbit SAN Preparations [4]

| Parameter | Control | Ivabradine (0.1 µM) | Ivabradine (0.3 µM) | Ivabradine (1 µM) |

| Spontaneous Rate (Hz) | 2.3 ± 0.1 | 2.07 ± 0.1 (-9.9%) | 1.98 ± 0.1 (-14.0%) | 1.90 ± 0.1 (-17.3%) |

| Action Potential Duration at 50% Repolarization (APD50, ms) | 78.4 ± 3.5 | 84.2 ± 4.1 | 88.7 ± 4.5 | 92.3 ± 5.0 |

| Action Potential Duration at 90% Repolarization (APD90, ms) | 125.6 ± 5.1 | 135.2 ± 6.0 | 142.1 ± 6.8 | 148.5 ± 7.2 |

| Maximum Diastolic Potential (MDP, mV) | -62.1 ± 1.8 | -61.8 ± 2.0 | -61.5 ± 2.1 | -61.2 ± 2.3 |

| Diastolic Depolarization Rate (DDR, V/s) | 0.15 ± 0.02 | 0.12 ± 0.02 | 0.10 ± 0.01 | 0.08 ± 0.01 |

| Action Potential Amplitude (APA, mV) | 75.3 ± 2.5 | 74.9 ± 2.6 | 74.5 ± 2.8 | 74.1 ± 3.0 |

Data are presented as mean ± SEM. Percentage change from control is shown in parentheses for Spontaneous Rate.

Experimental Protocols

Isolation of Rabbit Sinoatrial Node Cells

This protocol is adapted from established methods for isolating single, calcium-tolerant sinoatrial node cells.[7]

Workflow for Rabbit SAN Cell Isolation

Caption: Experimental workflow for the isolation of rabbit sinoatrial node cells.

Solutions:

-

Normal Tyrode's Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, 5.5 glucose; pH 7.4 with NaOH.

-

Ca2+-free Tyrode's Solution (in mM): 140 NaCl, 5.4 KCl, 1 MgCl2, 5 HEPES, 5.5 glucose, 0.2 EGTA; pH 7.4 with NaOH.

-

Enzyme Solution: Ca2+-free Tyrode's solution supplemented with collagenase (e.g., Type II, ~1 mg/mL) and protease (e.g., Type XIV, ~0.1 mg/mL).

-

Kraft-Brühe (KB) Solution (in mM): 70 KOH, 50 L-glutamic acid, 40 KCl, 20 KH2PO4, 20 taurine, 10 HEPES, 10 glucose, 3 MgCl2, 0.5 EGTA; pH 7.4 with KOH.

Whole-Cell Patch-Clamp Recording of If Current

This protocol outlines the whole-cell patch-clamp technique for recording If currents from isolated SAN cells and the application of ivabradine.[7][9]

Workflow for Whole-Cell Patch-Clamp Recording

Caption: Experimental workflow for whole-cell patch-clamp recording of If current.

Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, 5.5 glucose; pH 7.4 with NaOH. To block other currents, specific inhibitors like BaCl2 (for IK1) and nifedipine (for ICa,L) can be added.

-

Intracellular (Pipette) Solution (in mM): 130 K-aspartate, 10 NaCl, 2 CaCl2, 5 EGTA, 2 Mg-ATP, 0.1 Na2-GTP, 10 HEPES; pH 7.2 with KOH.

Voltage-Clamp Protocol for If Activation:

-

Hold the cell at a holding potential of -40 mV.

-

Apply hyperpolarizing voltage steps in 10 mV increments from -50 mV to -120 mV for a duration of 2-3 seconds to allow for full activation of the If current.

-

Return to the holding potential of -40 mV.

Racemic Ivabradine vs. Enantiomers

Ivabradine is administered as a racemate, a mixture of two enantiomers: S-ivabradine and R-ivabradine. While racemic ivabradine is used clinically, preclinical studies have indicated that the S-enantiomer is the pharmacologically active component responsible for the If inhibition and heart rate-lowering effects. The R-enantiomer is considered to be inactive.[10] For researchers focusing on the specific molecular interactions and structure-activity relationships, it is crucial to consider the stereochemistry of ivabradine.

Conclusion

Racemic ivabradine is a highly selective inhibitor of the If current in sinoatrial node cells. Its mechanism of action involves an open-channel block from the intracellular side of the HCN4 channel, leading to a reduction in the diastolic depolarization rate and a consequent decrease in heart rate. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for scientists and researchers in the field of cardiovascular electrophysiology and pharmacology. Understanding the precise electrophysiological effects of ivabradine is essential for its continued investigation and for the development of novel chronotropic agents.

References

- 1. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structural determinants of ivabradine block of the open pore of HCN4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current-dependent Block of Rabbit Sino-Atrial Node If Channels by Ivabradine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential effects of ivabradine and ryanodine on pacemaker activity in canine sinus node and Purkinje fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophysiological effects of S 16257, a novel sino-atrial node modulator, on rabbit and guinea-pig cardiac preparations: comparison with UL-FS 49 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Characterization of (+/-)-Ivabradine's Effect on the If Current: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of Ivabradine's inhibitory effect on the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel current, commonly known as the "funny" current (If). Ivabradine is a heart rate-lowering agent whose primary mechanism of action is the selective and specific inhibition of the If current in the sinoatrial node, the heart's natural pacemaker.[1][2] Understanding the nuances of this interaction at the molecular and cellular level is crucial for the development of novel therapeutics targeting HCN channels.

Mechanism of Action

Ivabradine exerts its effect by directly blocking the pore of HCN channels.[3][4] The binding site is located in the inner vestibule of the channel, accessible from the intracellular side.[5][6][7] This blockade is not static; it is characterized by its state- and use-dependence, meaning the drug's efficacy is influenced by the conformational state of the channel and the frequency of channel opening.[1][8][9]

Specifically, Ivabradine is an open-channel blocker, meaning it can only access its binding site when the channel is in the open conformation.[1][7][8] The block is strengthened by depolarization and relieved by hyperpolarization.[1][2] This use-dependent nature results in a more pronounced effect at higher firing rates, a clinically relevant feature.[8][10]

Molecular Interactions

Structural studies have identified key amino acid residues within the HCN4 channel that are critical for Ivabradine binding. These include Y506, F509, and I510, which line the internal cavity of the pore.[6][11] More recent cryo-electron microscopy has further refined this understanding, highlighting the roles of Y507 and I511 on the S6 transmembrane segment in creating a binding pocket for the drug.[3][4] F510 appears to contribute indirectly to the block by influencing the position of Y507.[4] The interaction is primarily hydrophobic, with the drug molecule physically occluding the ion permeation pathway.[3]

Quantitative Analysis of Ivabradine's Effect on If Current

The inhibitory effect of Ivabradine on If current has been quantified across different HCN channel isoforms and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the potency of the drug.

| Channel Isoform | IC50 (µM) | Species | Experimental System | Reference |

| mHCN1 | 0.94 | Mouse | HEK 293 Cells | [1][2] |

| hHCN4 | 2.0 | Human | HEK 293 Cells | [1][2] |

| hHCN4 | 0.5 | Human | CHO Cells | [9] |

| WT hHCN4 | 2.1 | Human | HEK 293 Cells | [11] |

| Y506A hHCN4 Mutant | 57.7 | Human | HEK 293 Cells | [11] |

| F509A hHCN4 Mutant | 44.0 | Human | HEK 293 Cells | [11] |

| I510A hHCN4 Mutant | 47.7 | Human | HEK 293 Cells | [11] |

| Concentration of Ivabradine (µM) | Cell Type | Membrane Potential | % Reduction in Peak If | Reference |

| 3 | Rabbit SANC | V1/2 | 49 ± 6 | [12] |

| 10 | Rabbit SANC | V1/2 | 68 ± 4 | [12] |

| 30 | Rabbit SANC | V1/2 | 77 ± 10 | [12] |

| 3 | Rabbit SANC | -60 mV | 41 ± 6 | [12][13] |

Experimental Protocols

The primary technique for the in-vitro characterization of Ivabradine's effect on the If current is the patch-clamp technique in the whole-cell configuration. This method allows for the direct measurement of ionic currents across the cell membrane of a single cell.

Cell Preparation and Culture

-

Cell Line Selection: Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous ion channel expression and high transfection efficiency.[1][9][11]

-

Transfection: Cells are transiently or stably transfected with plasmids encoding the specific human or other species' HCN channel isoform of interest (e.g., hHCN4). A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.

-

Cell Culture: Transfected cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) and maintained in an incubator at 37°C and 5% CO2.

Electrophysiological Recording

-

Solutions:

-

External (Bath) Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, and a buffer like HEPES, with the pH adjusted to 7.4.

-

Internal (Pipette) Solution (in mM): Typically contains a potassium-based salt (e.g., K-gluconate or KCl), MgATP, Na2ATP, EGTA, and a buffer like HEPES, with the pH adjusted to 7.2.[12]

-

-

Patch-Clamp Setup: An inverted microscope equipped with fluorescence is used to identify transfected cells. A glass micropipette with a resistance of 2-4 MΩ is filled with the internal solution and brought into contact with the cell membrane to form a high-resistance seal (giga-seal).[12] The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration.

-

Voltage-Clamp Protocol: A series of voltage steps are applied to the cell to elicit the If current. A typical protocol involves:

-

Drug Application: Ivabradine is dissolved in the external solution and applied to the cell via a perfusion system. The effect of the drug is measured by comparing the current amplitude before, during, and after drug application.[11]

Visualizations

Ivabradine's Mechanism of Action on HCN Channels

Caption: Mechanism of Ivabradine's state-dependent block of HCN channels.

Experimental Workflow for In-Vitro Characterization

Caption: Workflow for patch-clamp analysis of Ivabradine's effect on I_f.

Logical Relationships in Ivabradine's Action

References

- 1. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification of the molecular site of ivabradine binding to HCN4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels | PLOS One [journals.plos.org]

- 8. rupress.org [rupress.org]

- 9. ovid.com [ovid.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels | PLOS One [journals.plos.org]

- 12. mdpi.com [mdpi.com]

- 13. The “Funny” Current (If) Inhibition by Ivabradine at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on the Cardiotonic Properties of Racemic Ivabradine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, is primarily recognized for its heart rate-lowering effects by specifically targeting the If "funny" current in the sinoatrial node.[1] While its clinical application in stable angina and heart failure is well-established and centers on this negative chronotropic action, early research into the cardiovascular profile of its racemic form also explored its effects on myocardial contractility.[2][3] This technical guide provides an in-depth analysis of these early investigations into the cardiotonic properties of racemic ivabradine, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

Ivabradine's principal mechanism of action is the selective and specific inhibition of the If current in the sinoatrial (SA) node.[1] This current, carried predominantly by HCN4 channels, is crucial for the diastolic depolarization phase of the pacemaker action potential, thereby controlling the heart rate. By blocking this channel, ivabradine reduces the slope of diastolic depolarization, leading to a dose-dependent decrease in heart rate.[2][4] Notably, this action is use-dependent, meaning its effect is more pronounced at higher heart rates.[2] Unlike beta-blockers or calcium channel blockers, early studies indicated that ivabradine has no significant effect on myocardial contractility, blood pressure, or intracardiac conduction at therapeutic concentrations.[3]

In Vitro Studies on Myocardial Contractility

Early in vitro research on racemic ivabradine (initially known as S 16257) and subsequent studies on ivabradine have investigated its direct effects on myocardial contractility, independent of its heart rate-lowering action. These studies have utilized isolated cardiac tissues to assess changes in the force of contraction.

Quantitative Data on Inotropic Effects

The following tables summarize the quantitative data from key in vitro studies on the effects of racemic ivabradine on myocardial contractility.

Table 1: Effect of Racemic Ivabradine on Force of Contraction in Human Atrial Myocardium [5][6]

| Ivabradine Concentration | Change in Force of Contraction (%) | Statistical Significance (p-value) |

| 60 nM (Therapeutic) | +0.6% (relative to control) | 0.8 |

| 200 nM (Therapeutic) | +7.5% (relative to control) | 0.24 |

| 2 µM (Supratherapeutic) | +15.4% (relative to control) | 0.008 |

Data adapted from Chaban et al. (2019). The study reported that while there was a statistically significant overall effect of ivabradine on the force of contraction (p=0.009), the changes at therapeutic concentrations were not statistically significant compared to the control group. A slight positive inotropic effect was observed at a supratherapeutic concentration.[5][6]

Table 2: Inotropic Effects of Racemic Ivabradine in Human and Murine Atrial Preparations [7]

| Preparation | Ivabradine Concentration | Observed Inotropic Effect |

| Human Atrial Trabeculae (7 out of 10 patients) | High Concentrations | Concentration-dependent negative inotropic effect |

| Human Atrial Trabeculae (3 out of 10 patients) | High Concentrations | Pronounced positive inotropic effect |

| Mouse Left Atria | High Concentrations | Pronounced positive inotropic effect |

Data from Boldt et al. (2010). This study highlighted variable responses in human tissue at high concentrations and a consistent positive inotropic effect in mouse atria, which was convertible to a negative inotropic effect in the presence of the L-type Ca²⁺ channel blocker verapamil.[7]

Experimental Protocols

1. Preparation of Human Atrial Myocardial Tissue [5][6]

-

Tissue Source: Myocardial tissues were obtained from the right atrial appendages of patients undergoing cardiac surgery.

-

Specimen Preparation: 40 specimens (length: 3 mm) were dissected from the tissues of 20 patients.

-

Stabilization: The specimens were exposed to electrical impulses at a frequency of 75 bpm for 30 minutes in an organ bath containing Krebs-Henseleit buffer to achieve a steady state.

2. Measurement of Myocardial Contractility [5][6]

-

Experimental Groups: Specimens were divided into a control group and three experimental groups treated with 60 nM, 200 nM, and 2 µM ivabradine, respectively.

-

Data Acquisition: Five different contraction parameters (force of contraction, passive tension force, duration of contraction, time to peak, and time to relaxation) were measured before and after a 15-minute treatment period.

-

Analysis: The relative changes in contraction parameters were calculated and compared to the control group.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Ivabradine's Potential Inotropic Effects

While the primary mechanism of ivabradine is If inhibition, the slight positive inotropic effect observed at supratherapeutic concentrations suggests potential off-target effects. Research indicates a possible interaction with L-type calcium channels and alterations in intracellular calcium handling.[7][8]

Caption: Potential signaling pathway for ivabradine's inotropic effects.

Experimental Workflow for In Vitro Contractility Studies

The following diagram illustrates the typical workflow for assessing the inotropic effects of a compound like racemic ivabradine in isolated cardiac tissue.

Caption: Workflow for in vitro myocardial contractility assessment.

Early In Vivo Studies

Early preclinical in vivo studies on racemic ivabradine (S 16257) in animal models, such as anesthetized pigs, confirmed its potent heart rate-lowering effects.[5] These studies were crucial in establishing the dose-dependent negative chronotropic action of the compound. While the primary focus was on heart rate, these in vivo models also provided initial evidence that racemic ivabradine did not significantly alter blood pressure or other hemodynamic parameters, indirectly supporting the in vitro findings of a lack of a major inotropic effect at therapeutic doses.

Conclusion

Early research into the cardiotonic properties of racemic ivabradine primarily concluded that it lacks a significant inotropic effect at therapeutic concentrations. Its main cardiovascular action is the selective and specific reduction of heart rate through the inhibition of the If current in the sinoatrial node. However, some in vitro studies have suggested a slight positive inotropic effect at supratherapeutic concentrations, potentially mediated by interactions with L-type calcium channels and alterations in intracellular calcium handling. These findings underscore the high selectivity of ivabradine for the If channel at clinically relevant doses, which is a key characteristic distinguishing it from other heart rate-lowering agents that often exhibit negative inotropic effects. For drug development professionals, this highlights the importance of thorough dose-response studies to characterize both the primary pharmacological effects and any potential off-target actions of a new chemical entity.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ivabradine - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Electrophysiological effects of S 16257, a novel sino-atrial node modulator, on rabbit and guinea-pig cardiac preparations: comparison with UL-FS 49 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereospecific in vitro and in vivo effects of the new sinus node inhibitor (+)-S 16257 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Pharmacological Profile of the Bradycardic Agent Ivabradine on Human Cardiac Ion Channels | Cell Physiol Biochem [cellphysiolbiochem.com]

- 8. Increased sarcoplasmic/endoplasmic reticulum calcium ATPase 2a activity underlies the mechanism of the positive inotropic effect of ivabradine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Chiral Separation of Ivabradine Enantiomers Using High-Performance Liquid Chromatography (HPLC)

Application Note and Protocol

This document provides a detailed protocol for the chiral separation of Ivabradine enantiomers using High-Performance Liquid Chromatography (HPLC). The methods outlined are intended for researchers, scientists, and drug development professionals requiring enantioselective analysis of Ivabradine.

Introduction

Ivabradine, a heart rate-lowering agent, is marketed as a single enantiomer. Consequently, the accurate determination of its enantiomeric purity is a critical aspect of quality control in its development and manufacturing. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for resolving enantiomers. This note details a validated method for the effective chiral separation of Ivabradine enantiomers.

Principle

The separation of enantiomers is achieved by exploiting their differential interactions with a chiral stationary phase. In the presence of a suitable CSP, the two enantiomers of Ivabradine form transient diastereomeric complexes with differing stabilities, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven effective for this purpose.

Experimental Protocols

Two effective methods for the chiral separation of Ivabradine enantiomers are presented below. Method 1 utilizes a cellulose-based column, while Method 2 employs an immobilized polysaccharide-based column.

Method 1: Cellulose-Based Chiral Stationary Phase

This method was developed after screening multiple polysaccharide-based columns and was found to provide a favorable elution order with baseline separation.[1][2]

-

Sample Preparation:

-

Prepare a stock solution of Ivabradine in the mobile phase at a concentration of 1 mg/mL.

-

Further dilute the stock solution with the mobile phase to achieve a working concentration suitable for UV detection (e.g., 0.1 mg/mL).

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Data Acquisition: Chromatography data acquisition and processing software.

-

| Parameter | Condition |

| Chiral Stationary Phase | Lux Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)) |

| Column Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | Methanol with 0.1% Diethylamine (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C (controlled) |

| Detection Wavelength | 286 nm |

| Injection Volume | 10 µL |

Method 2: Immobilized Polysaccharide-Based Chiral Stationary Phase

This method provides excellent separation performance with a high resolution between the enantiomers.[3]

-

Sample Preparation:

-

Dissolve Ivabradine in the mobile phase to a final concentration of 2.0 mg/mL.[3]

-

Ensure the sample is fully dissolved, using sonication if necessary.

-

Filter the solution through a 0.45 µm filter prior to analysis.

-

-

HPLC Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.

-

Data Acquisition: Chromatography data acquisition and processing software.

-

| Parameter | Condition |

| Chiral Stationary Phase | CHIRALPAK® IG |

| Column Dimensions | 4.6 x 250 mm, 5 µm[3] |

| Mobile Phase | Methanol : Acetonitrile : Diethylamine (50:50:0.1, v/v/v)[3] |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 40°C[3] |

| Detection Wavelength | 285 nm[3] |

| Injection Volume | 10 µL |

Data Presentation

The following table summarizes the quantitative data obtained from the chiral separation of Ivabradine enantiomers using Method 2.[3]

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (t_R) | 9.4 min | 12.1 min |

| Number of Theoretical Plates (N) | 5800 | 3100 |

| Tailing Factor (T) | 1.0 | 1.6 |

| Resolution (R_s) | \multicolumn{2}{c | }{4.0} |

Visualizations

Experimental Workflow for Chiral HPLC Analysis

The following diagram illustrates the general workflow for the chiral HPLC analysis of Ivabradine enantiomers.

Figure 1: General workflow for the chiral HPLC analysis of Ivabradine.

Logical Relationship of HPLC System Components

This diagram shows the logical relationship between the key components of the HPLC system used for chiral separation.

Figure 2: Logical flow of the HPLC system for chiral separation.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Racemic Ivabradine in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and heart failure. It is commercialized as the pure S-enantiomer. However, during drug development and in pharmacokinetic studies, it is often necessary to quantify both the S- and R-enantiomers (racemic ivabradine) in biological matrices such as plasma. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of S- and R-ivabradine in human plasma. The method utilizes a chiral stationary phase for enantiomeric separation and offers high selectivity and sensitivity, making it suitable for pharmacokinetic and toxicokinetic studies.

Experimental Protocols

Materials and Reagents

-

S-Ivabradine and R-Ivabradine reference standards

-

Deuterated ivabradine (Ivabradine-d3) as an internal standard (IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid and ammonium acetate

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions